
N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O5 and its molecular weight is 382.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Overview
N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide, due to its complex structure, may be investigated in various scientific research applications, focusing on its potential therapeutic and biological activities. While direct references to this specific compound are limited, insights can be drawn from studies on structurally related compounds and methodologies used in their synthesis and application.
Synthesis and Evaluation in Drug Discovery
The compound's synthesis could involve methodologies similar to those used for creating heterocyclic compounds with potential biological activities. For example, a study on the synthesis of novel heterocyclic carboxamides explored these compounds' potential as antipsychotic agents, evaluating their effectiveness based on their binding affinity to various receptors and in vivo activities (Norman et al., 1996). This approach highlights the relevance of such compounds in drug discovery, especially in targeting neurological disorders Norman, M. H., Navas, F., Thompson, J., & Rigdon, G. (1996). Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. Journal of Medicinal Chemistry, 39(24), 4692-4703.
Antitumor and Antiproliferative Activities
Compounds featuring similar structural motifs have been studied for their cytotoxic activities against various cancer cell lines. For instance, the optimization of 4-(N-cycloamino)phenylquinazolines led to the discovery of potent tubulin-polymerization inhibitors, showing significant in vitro and in vivo antitumor activity. These findings suggest the potential of structurally related compounds in cancer therapy, particularly in targeting microtubule dynamics (Wang et al., 2014) Wang, X.-F., Guan, F., Ohkoshi, E., Guo, W., Wang, L.-l., Zhu, D.-Q., Wang, S.-B., Wang, L.-T., Hamel, E., Yang, D., Li, L., Qian, K., Morris-Natschke, S., Yuan, S., Lee, K., & Xie, L. (2014). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Journal of Medicinal Chemistry, 57, 1390-1402.
Methodological Advances in Heterocyclic Chemistry
The compound's synthesis might involve advanced heterocyclic chemistry methodologies, as illustrated in the development of ring-fused oxazolo- and pyrazoloisoquinolinones through a one-pot Pd-catalyzed carboxamidation and aldol-type condensation cascade process. This technique exemplifies the synthetic strategies that could be applicable in synthesizing complex molecules like this compound, offering a streamlined approach to accessing diverse heterocyclic frameworks (Chouhan & Alper, 2009) Chouhan, G., & Alper, H. (2009). Synthesis of ring-fused oxazolo- and pyrazoloisoquinolinones by a one-pot Pd-catalyzed carboxamidation and aldol-type condensation cascade process. The Journal of Organic Chemistry, 74(16), 6181-6189.
Propiedades
IUPAC Name |
N-[4-(6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-11-7-15(22-28-11)17(24)21-19-20-16(10-27-19)18(25)23-6-5-12-8-14(26-2)4-3-13(12)9-23/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSAQCGVCHTGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCC4=C(C3)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2571245.png)
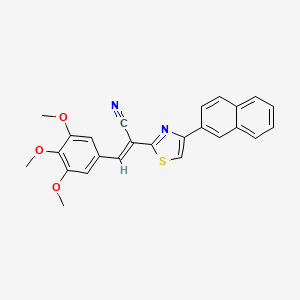
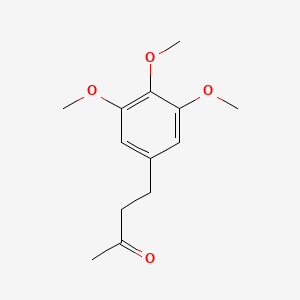
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2571251.png)
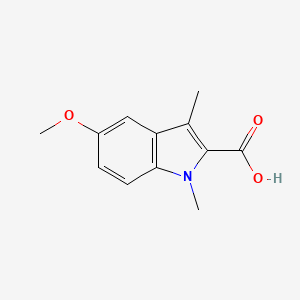
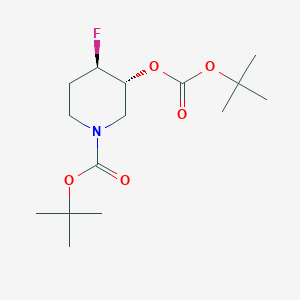
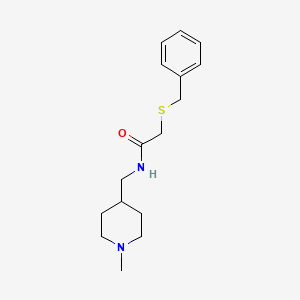
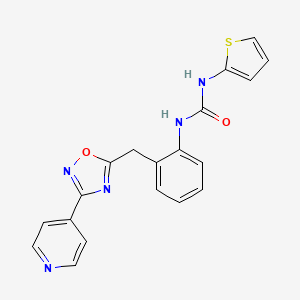
![5-(8-Oxo-5-(6-(piperidin-4-yloxy)pyridin-3-yl)-6-thioxo-5,7-diazaspiro[3.4]octan-7-yl)-3-(trifluoromethyl)picolinonitrile](/img/structure/B2571259.png)
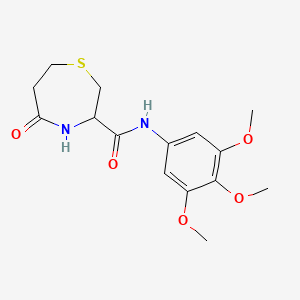
![[4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride](/img/structure/B2571261.png)
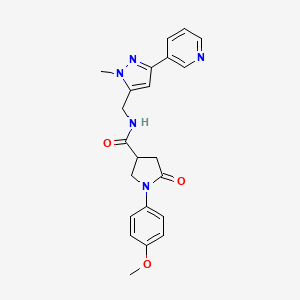
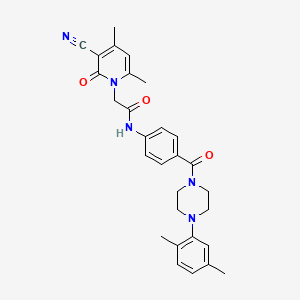
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2571268.png)